![molecular formula C7H10O3 B13622148 1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
1-Oxaspiro[3.3]heptane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[33]heptane-6-carboxylic acid is a unique spirocyclic compound characterized by its oxaspiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps starting from commercially available and inexpensive precursors such as 3-oxocyclobutane-1-carboxylic acid . The synthetic route can include up to 13 operationally simple steps, making it accessible for large-scale production .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for industrial applications. The use of efficient and cost-effective starting materials is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-Oxaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-Oxaspiro[3.3]heptane-6-carboxylic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in drug discovery and other applications. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a versatile tool in molecular design .
Comparaison Avec Des Composés Similaires
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Comparison: 1-Oxaspiro[3.3]heptane-6-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and potential interactions, making it a valuable addition to the toolkit of chemists and researchers .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(4-5)1-2-10-7/h5H,1-4H2,(H,8,9) |
Clé InChI |
SEGJRCNWCHSKLN-UHFFFAOYSA-N |
SMILES canonique |
C1COC12CC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


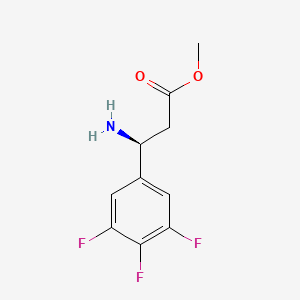
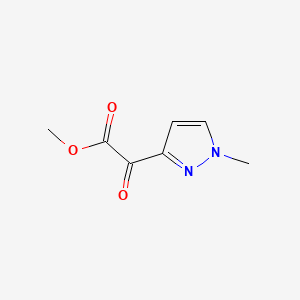


![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
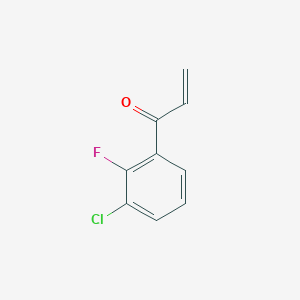
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)

![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
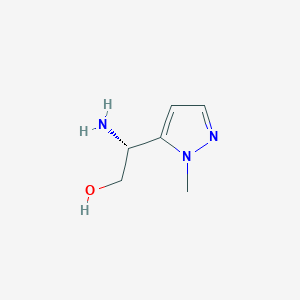
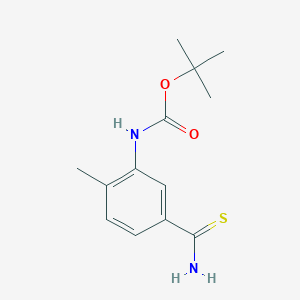

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
